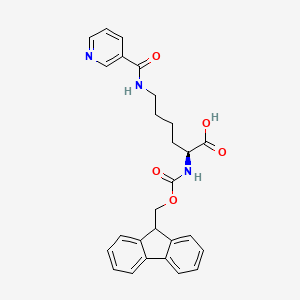

Fmoc-Lys(nicotinoyl)-OH

Descripción general

Descripción

Fmoc-Lys(nicotinoyl)-OH is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of lysine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nicotinoyl group. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of complex peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(nicotinoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group The process begins with the attachment of the Fmoc group to the lysine moleculeThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the lysine and the nicotinoyl group .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process involves the sequential addition of protected amino acids to a solid resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The exposed amino group can react with activated carboxyl groups to form peptide bonds.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

DIC and HOBt: Used as coupling reagents to facilitate the formation of amide bonds.

Major Products Formed

The primary product formed from these reactions is the desired peptide or protein sequence, with the this compound serving as a building block in the synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Lys(nicotinoyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of lysine, allowing for selective coupling with other amino acids. This method is essential for creating complex peptides with specific sequences.

Drug Development

The compound is significant in the design of peptide-based drugs. Its unique structure enhances the solubility and stability of peptides, which is critical for therapeutic efficacy. Peptides synthesized with this compound have demonstrated improved binding affinities to target proteins compared to those synthesized using standard lysine derivatives.

Bioconjugation

This compound can be used to create bioconjugates that link peptides to other biomolecules, enhancing their functionality in therapeutic and diagnostic applications.

Protein Interaction Studies

This compound facilitates the study of protein-protein interactions by serving as a building block in the synthesis of peptide probes that can selectively bind to target proteins.

Case Studies and Research Findings

- Solid-Phase Peptide Synthesis : A study successfully incorporated this compound into peptides mimicking glycation sites found in human serum albumin. Mass spectrometry confirmed the structure of these peptides, demonstrating the compound's effectiveness in producing biologically relevant sequences without undesired side reactions.

- Therapeutic Applications : Research indicated that peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to those synthesized with traditional lysine derivatives. This suggests potential for developing more effective peptide-based therapeutics.

- Bioconjugation Studies : The compound has been utilized in creating conjugates that enhance the delivery and efficacy of therapeutic agents by improving their stability and solubility in biological environments.

Mecanismo De Acción

The mechanism of action of Fmoc-Lys(nicotinoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The nicotinoyl group can enhance the solubility and stability of the peptide, facilitating its incorporation into the growing peptide chain .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(5-Fam)-OH: A similar compound where the nicotinoyl group is replaced with a 5-carboxyfluorescein group.

Fmoc-Lys(Dabcyl)-OH: Another derivative where the nicotinoyl group is replaced with a 4,4-dimethylamino-azobenzene-4’-carboxylic acid group.

Uniqueness

Fmoc-Lys(nicotinoyl)-OH is unique due to the presence of the nicotinoyl group, which can provide additional functional properties such as enhanced solubility and stability. This makes it particularly useful in the synthesis of peptides that require these characteristics .

Actividad Biológica

Fmoc-Lys(nicotinoyl)-OH (Nα-Fmoc-Nε-nicotinoyl-L-lysine) is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nicotinoyl moiety. This compound is pivotal in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), and has garnered attention for its potential applications in drug development, bioconjugation, and the study of protein interactions.

- Molecular Formula : C₁₉H₁₈N₄O₄

- Molecular Weight : 366.37 g/mol

- CAS Number : 252049-11-9

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during synthesis, allowing for selective coupling with other amino acids. The nicotinoyl group enhances the solubility and stability of peptides, which is crucial for their biological activity and therapeutic applications .

Applications in Research and Medicine

This compound has several significant applications:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Protein Interaction Studies :

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental contexts:

- Solid-Phase Peptide Synthesis : Research demonstrated the successful incorporation of this compound into peptides that mimic glycation sites found in human serum albumin. Mass spectrometry confirmed the structure of the synthesized peptides, showcasing the compound's effectiveness in producing biologically relevant sequences without undesired side reactions .

- Therapeutic Applications : In one study, peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to those synthesized with standard lysine derivatives. This suggests that the nicotinoyl modification could be leveraged to design more effective peptide-based therapeutics .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 252049-11-9 |

| Primary Applications | Peptide synthesis, drug development, bioconjugation |

| Mechanism | Protects amino group; enhances solubility/stability |

| Notable Case Study | Peptides mimicking glycation sites; improved binding |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151217 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-11-9 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.